molecular formula C14H20N2O2 B14758860 (4-Methoxy-2-methylphenyl)(4-methylpiperazin-1-yl)methanone

(4-Methoxy-2-methylphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B14758860
M. Wt: 248.32 g/mol
InChI Key: XVADSFMKFZWHPC-UHFFFAOYSA-N
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Description

(4-Methoxy-2-methylphenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.33 g/mol . This compound is characterized by the presence of a methoxy group, a methyl group, and a piperazine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2-methylphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 4-methoxy-2-methylbenzoyl chloride with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2-methylphenyl)(4-methylpiperazin-1-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxy-2-methylphenyl)(4-methylpiperazin-1-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Methoxy-2-methylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone
  • (4-Methylphenyl)(4-methylpiperazin-1-yl)methanone
  • (4-Methoxy-2-methylphenyl)(4-ethylpiperazin-1-yl)methanone

Uniqueness

(4-Methoxy-2-methylphenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring, as well as a methyl group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

(4-methoxy-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H20N2O2/c1-11-10-12(18-3)4-5-13(11)14(17)16-8-6-15(2)7-9-16/h4-5,10H,6-9H2,1-3H3

InChI Key

XVADSFMKFZWHPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)N2CCN(CC2)C

Origin of Product

United States

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